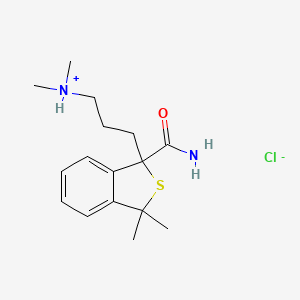
1,3-Dichloro-2-(chloromethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(chloromethoxy)propane is an organic compound with the molecular formula C4H7Cl3O. It is a colorless liquid with a density of 1.36 g/mL and a boiling point of 72-73°C . This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Méthodes De Préparation
1,3-Dichloro-2-(chloromethoxy)propane can be synthesized through the reaction of chloromethyl ether with 1,3-dichloropropane in the presence of a base . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,3-Dichloro-2-(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium hydroxide, and other bases are commonly used in these reactions. The reaction conditions may include controlled temperatures and the use of solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Dichloro-2-(chloromethoxy)propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated organic compounds with biological systems.
Medicine: Research may explore its potential use in developing pharmaceuticals or studying its effects on biological pathways.
Industry: It is used in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)propane involves its interaction with molecular targets and pathways within a system. The compound can act as an alkylating agent, reacting with nucleophilic sites on molecules such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including changes in cellular function and structure .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-(chloromethoxy)propane can be compared with other similar compounds, such as:
1,3-Dichloropropane: A related compound with similar chemical properties but lacking the chloromethoxy group.
2,3-Dichloropropanol: Another chlorinated compound used in similar applications but with different reactivity and properties.
Chloromethyl Ether: A compound used in the synthesis of this compound, with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications compared to other similar compounds.
Propriétés
IUPAC Name |
1,3-dichloro-2-(chloromethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O/c5-1-4(2-6)8-3-7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDSPXTUIGPRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415841 |
Source


|
| Record name | 1,3-Dichloro-2-(chloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.45 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53883-86-6 |
Source


|
| Record name | 1,3-Dichloro-2-(chloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
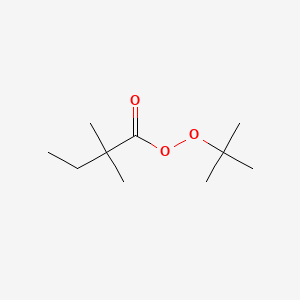


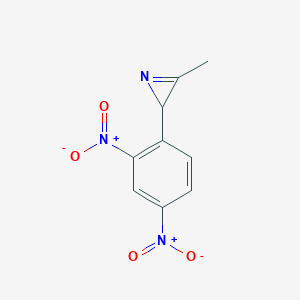
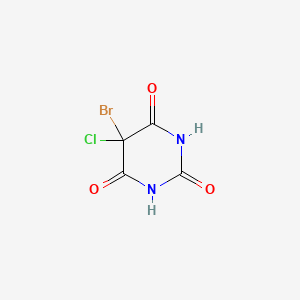
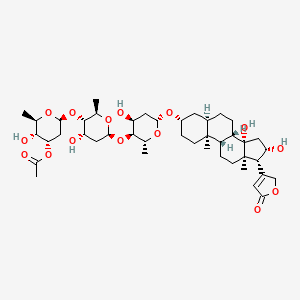

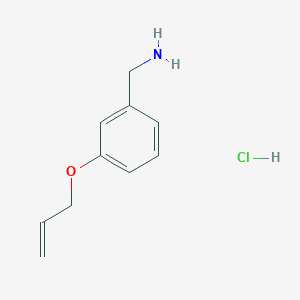
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
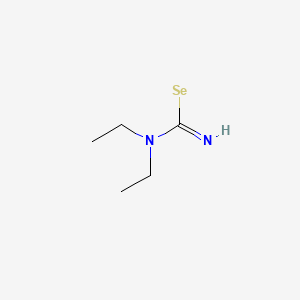
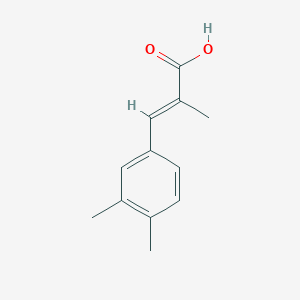
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
